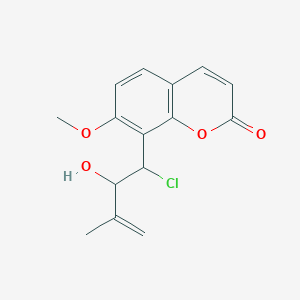

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin

Vue d'ensemble

Description

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin is a natural product found in Murraya exotica, Murraya paniculata, and other organisms with data available.

Activité Biologique

8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin, a derivative of coumarin, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties.

- Chemical Name : this compound

- CAS Number : 131652-35-2

- Molecular Formula : C₁₅H₁₅ClO₄

- Molecular Weight : 294.73 g/mol

- Solubility : Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Anticancer Properties

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that coumarins can exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study investigated the antiproliferative effects of various coumarin derivatives on liver cancer cells (HepG2). The findings revealed that certain analogs demonstrated remarkable inhibitory effects on cell growth. For instance, compounds with modifications similar to those found in this compound showed IC₅₀ values significantly lower than established anticancer drugs like staurosporine .

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.9 | Induces apoptosis and cell cycle arrest |

| Compound B | 17 | Moderate antiproliferative activity |

| This compound | TBD | TBD |

Anti-inflammatory Effects

Coumarins have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Mechanisms of Action

The anti-inflammatory activity is often attributed to the inhibition of key signaling pathways such as NF-kB and MAPK pathways. For instance, certain coumarin derivatives have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), leading to decreased levels of inflammatory mediators like TNF-α and IL-6 .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of coumarins. For example, the introduction of halogen or hydroxyl groups at specific positions has been linked to improved anticancer potency and reduced cytotoxicity towards normal cells.

Comparative Analysis of Coumarin Derivatives

Applications De Recherche Scientifique

The compound 8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin is a member of the coumarin family, which has garnered attention in various scientific domains due to its diverse applications. This article explores its applications in scientific research, particularly in pharmacology, biochemistry, and materials science.

Anticancer Activity

Research has shown that coumarins possess significant anticancer properties. The compound this compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies revealed that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways .

Antimicrobial Properties

This compound also exhibits antimicrobial activity against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The effectiveness is attributed to its ability to disrupt microbial cell membranes .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, including tyrosinase and acetylcholinesterase. This inhibition suggests potential applications in treating conditions like Alzheimer's disease and hyperpigmentation disorders .

Antioxidant Activity

The compound demonstrates strong antioxidant properties, which are crucial for protecting cells from oxidative stress. It scavenges free radicals effectively, thus contributing to cellular protection mechanisms .

Fluorescent Probes

Due to its unique structural features, this coumarin derivative can be utilized as a fluorescent probe in biochemical assays. Its fluorescence properties allow for applications in bioimaging and tracking cellular processes .

Polymer Chemistry

In polymer science, coumarins are used as photoinitiators in the synthesis of polymers. The incorporation of this compound into polymer matrices enhances the material's photostability and mechanical properties .

Case Study 1: Anticancer Effects

A study conducted on the effects of this coumarin derivative on human breast cancer cells demonstrated a significant reduction in cell viability after treatment with varying concentrations of the compound. Flow cytometry analyses confirmed an increase in apoptotic cells, indicating its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity was assessed against clinical isolates of Staphylococcus aureus. The results showed that the compound inhibited bacterial growth at low micromolar concentrations, suggesting its potential as a natural antimicrobial agent .

Propriétés

IUPAC Name |

8-(1-chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4/c1-8(2)14(18)13(16)12-10(19-3)6-4-9-5-7-11(17)20-15(9)12/h4-7,13-14,18H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROGOCUMIJWOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70927311 | |

| Record name | 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131652-35-2 | |

| Record name | Chloculol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131652352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(1-Chloro-2-hydroxy-3-methylbut-3-en-1-yl)-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70927311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chloculol and where is it found?

A1: Chloculol (8-(1-Chloro-2-hydroxy-3-methylbut-3-enyl)-7-methoxycoumarin) is a new coumarin compound isolated from the plant Murraya paniculata. [] You can find the structural characterization in the paper "The chemical composition of Murraya paniculata. The structure of five new coumarins and one new alkaloid and the stereochemistry of murrangatin and related coumarins." []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.